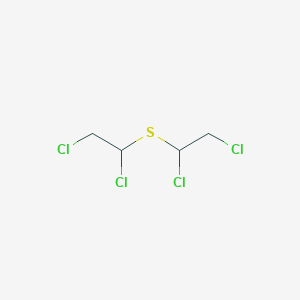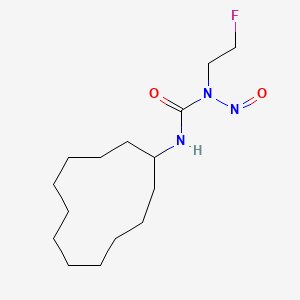
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso-: is a specialized organic compound characterized by the presence of a cyclododecyl group, a fluoroethyl group, and a nitroso group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- typically involves the reaction of cyclododecylamine with 2-fluoroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent reaction with nitrosyl chloride or a similar nitrosating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyclododecyl and fluoroethyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-cyclododecyl-3-(2-chloroethyl)-3-nitroso-
- Urea, 1-cyclododecyl-3-(2-bromoethyl)-3-nitroso-
- Urea, 1-cyclododecyl-3-(2-iodoethyl)-3-nitroso-
Uniqueness
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
33024-43-0 |
|---|---|
Molecular Formula |
C15H28FN3O2 |
Molecular Weight |
301.40 g/mol |
IUPAC Name |
3-cyclododecyl-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C15H28FN3O2/c16-12-13-19(18-21)15(20)17-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,17,20) |
InChI Key |
QWCNUVGJRHARHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


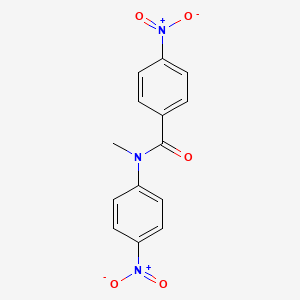


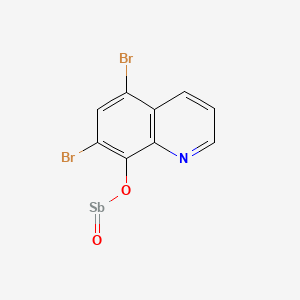
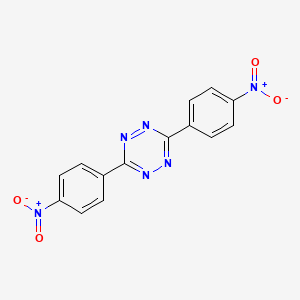


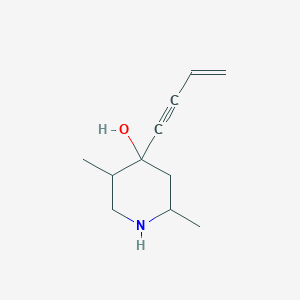
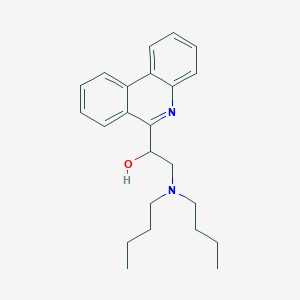
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
